molecular formula C19H17ClN2O2 B10891296 2-(2-chlorophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide

2-(2-chlorophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide

Cat. No.: B10891296
M. Wt: 340.8 g/mol
InChI Key: ZYHBBXXYPYVKQL-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENYL)-N~4~-(2-METHOXYETHYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline backbone substituted with a 2-chlorophenyl group and a 2-methoxyethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENYL)-N~4~-(2-METHOXYETHYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the amidation of the quinoline derivative with 2-methoxyethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENYL)-N~4~-(2-METHOXYETHYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-CHLOROPHENYL)-N~4~-(2-METHOXYETHYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENYL)-N~4~-(2-METHOXYETHYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl derivatives: Compounds like 2-chlorophenyl ketones and amides share structural similarities and may exhibit similar chemical reactivity.

    Quinoline derivatives: Other quinoline-based compounds, such as quinoline N-oxides and quinoline carboxamides, have comparable properties and applications.

Uniqueness

2-(2-CHLOROPHENYL)-N~4~-(2-METHOXYETHYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-chlorophenyl and 2-methoxyethyl groups enhances its versatility and potential for diverse applications.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide

InChI

InChI=1S/C19H17ClN2O2/c1-24-11-10-21-19(23)15-12-18(14-7-2-4-8-16(14)20)22-17-9-5-3-6-13(15)17/h2-9,12H,10-11H2,1H3,(H,21,23)

InChI Key

ZYHBBXXYPYVKQL-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl

Origin of Product

United States

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